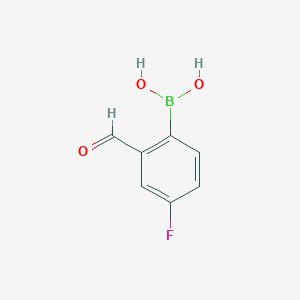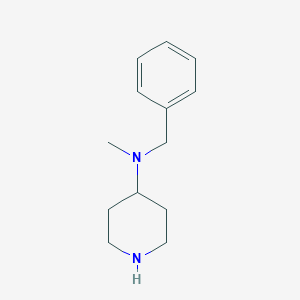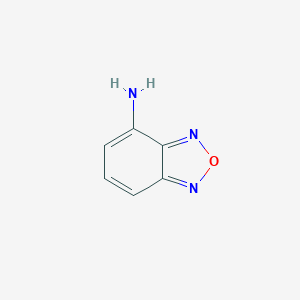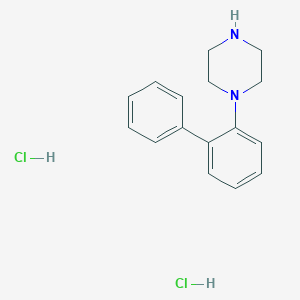
(4-Fluoro-2-formylphenyl)boronic acid
Overview
Description
(4-Fluoro-2-formylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a formyl group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Mode of Action
Boronic acids are known to participate in coupling reactions with various compounds . The fluorine atom in the compound could potentially enhance its reactivity and selectivity in these reactions.
Biochemical Pathways
Boronic acids are often used in suzuki coupling reactions, which are important in the synthesis of various biologically active compounds .
Result of Action
The compound’s potential to participate in coupling reactions suggests it could play a role in the synthesis of various biologically active compounds .
Action Environment
It’s known that boronic acids are generally stable in neutral or slightly acidic conditions, but can degrade in strongly acidic or basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-formylphenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Acetalization: The aldehyde group is protected by acetalization using diethoxymethoxyethane and ethanol.
Formation of Grignard Reagent: The protected compound is then converted into a Grignard reagent using magnesium and 1,2-dibromoethane.
Borylation: The Grignard reagent reacts with tri-n-butyl borate to form the boronic ester.
Hydrolysis: The boronic ester is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of more cost-effective starting materials such as 4-chlorobenzaldehyde and the employment of efficient catalytic systems to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-2-formylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in the synthesis of biaryl compounds.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction of the formyl group
Scientific Research Applications
(4-Fluoro-2-formylphenyl)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the formyl group, making it less versatile in certain reactions.
2-Formylphenylboronic acid: Similar structure but with the formyl group in a different position, affecting its reactivity and applications.
3-Formylphenylboronic acid: Another isomer with different reactivity due to the position of the formyl group.
Uniqueness: (4-Fluoro-2-formylphenyl)boronic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(4-fluoro-2-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUBOCQWTPCPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648976 | |
| Record name | (4-Fluoro-2-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825644-26-6 | |
| Record name | (4-Fluoro-2-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-fluoro-2-formylphenylboronic acid particularly interesting for developing antimicrobial agents?
A: 4-Fluoro-2-formylphenylboronic acid possesses several characteristics that make it a promising building block for antimicrobial research. Firstly, the boron atom's electrophilic nature enables it to form reversible dative bonds with nucleophiles often found in biological systems. This property is thought to contribute to the bioactivity of various boron-containing compounds. Secondly, incorporating fluorine into pharmaceuticals is a well-established strategy for enhancing their efficacy and bioactivity . The combination of boron and fluorine within 4-fluoro-2-formylphenylboronic acid makes it an attractive target for developing novel antimicrobial agents.
Q2: How is 4-fluoro-2-formylphenylboronic acid utilized in the synthesis of potentially bioactive compounds?
A: Researchers have successfully synthesized a series of cyclic fluorodiamines containing boronate esters using 4-fluoro-2-formylphenylboronic acid as a starting material . The process involves reacting the protected boronate ester of 4-fluoro-2-formylphenylboronic acid with various primary diamines. This reaction typically proceeds through an initial aldimine formation followed by an intramolecular hydroamination step, ultimately yielding cyclic aminoboron compounds. These compounds have demonstrated promising initial antimicrobial activity against various fungi and bacteria .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine](/img/structure/B112977.png)












